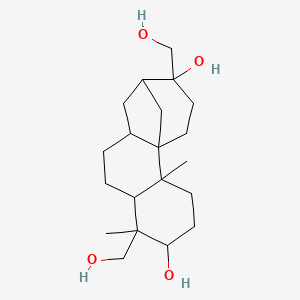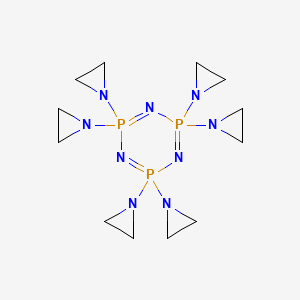![molecular formula C19H27N7O B1665197 4,8-dimethyl-N-[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine CAS No. 669750-88-3](/img/structure/B1665197.png)
4,8-dimethyl-N-[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AKCI is a PPI inhibitor. It acts by targeting the AURKC-IκBα interaction.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
The compound 4,8-dimethyl-N-[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine is involved in chemical synthesis processes and structural analysis. For instance, its derivatives and related compounds have been synthesized for various chemical studies. The preparation of triazoloquinazolinium betaines and their molecular rearrangements, including the structural investigation through X-ray crystallography, highlights the compound's utility in understanding complex molecular structures and reactions (Crabb et al., 1999).
Reactivity and Modification Studies
The reactivity of similar compounds towards nucleophilic and non-nucleophilic bases has been studied, revealing insights into the chemical behavior and potential modifications of these molecules (Grytsak et al., 2021). Such studies are essential for developing new chemical entities with specific properties and functionalities.
Antimicrobial and Antifungal Activity
Research has also focused on the antimicrobial and antifungal activities of pyrazole-containing s-triazine derivatives, indicating the potential of these compounds in developing new antimicrobial agents (Sharma et al., 2017). This area of research is crucial for addressing the growing challenge of antibiotic resistance.
Anticancer and Antimalarial Potential
The synthesis and evaluation of quinazoline derivatives have revealed their potential as anticancer and antimalarial agents. For example, certain quinazolines exhibit high antimalarial activity and are considered promising drug leads (Mizukawa et al., 2021). Additionally, some derivatives have shown promising antiproliferative activity against cancer cell lines (Shawish et al., 2022).
Computational Predictions and Toxicity Studies
Computational methods have been employed to predict the biological activity and acute toxicity of related compounds, guiding the development of substances with potential therapeutic applications (Danylchenko et al., 2016).
Propriétés
Numéro CAS |
669750-88-3 |
|---|---|
Nom du produit |
4,8-dimethyl-N-[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine |
Formule moléculaire |
C19H27N7O |
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
4,8-dimethyl-N-[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine |
InChI |
InChI=1S/C19H27N7O/c1-14-4-3-5-16-15(2)22-19(23-17(14)16)24-18-20-12-26(13-21-18)7-6-25-8-10-27-11-9-25/h3-5H,6-13H2,1-2H3,(H2,20,21,22,23,24) |
Clé InChI |
ZUHMBCQGKZNQCK-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(=NC(=N2)NC3=NCN(CN3)CCN4CCOCC4)C |
SMILES canonique |
CC1=C2C(=CC=C1)C(=NC(=N2)NC3=NCN(CN3)CCN4CCOCC4)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AKCI; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



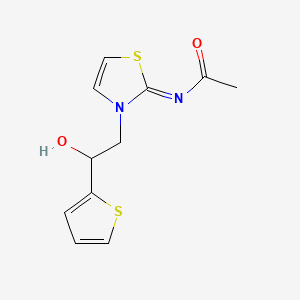
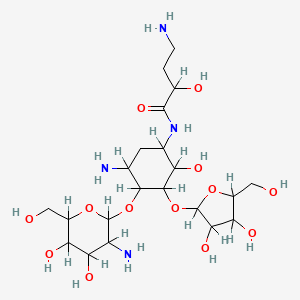
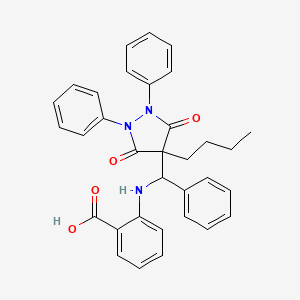
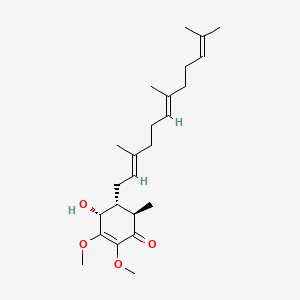
![N,N-dimethyl-N'-[(E)-1-pyridin-2-ylethylideneamino]carbamimidoselenoic acid](/img/structure/B1665122.png)
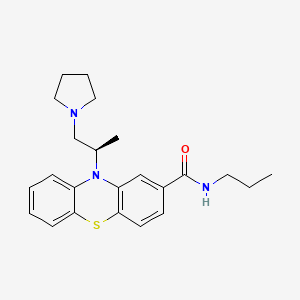
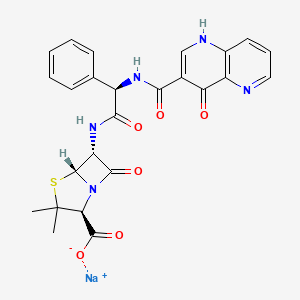
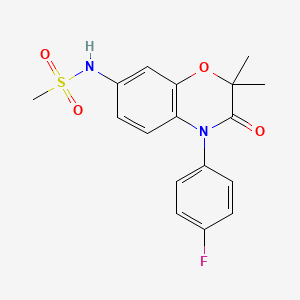
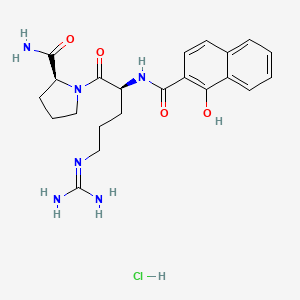
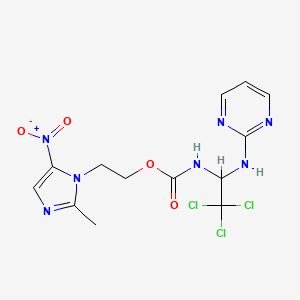
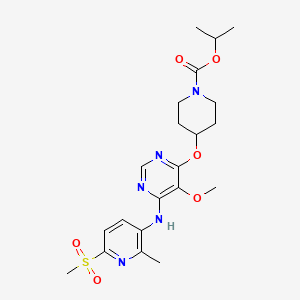
![isopropyl 4-(1-(2-fluoro-4-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)piperidine-1-carboxylate](/img/structure/B1665133.png)
